molecular formula C23H22Cl2N8OS B10900783 2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

Cat. No.: B10900783
M. Wt: 529.4 g/mol
InChI Key: HCXRSUNJCGYJRS-UHFFFAOYSA-N
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Description

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, cyclopropyl, and dichlorobenzyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways and interactions.

    Industry: It could be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE
  • **2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity, selectivity, or stability, making it a valuable tool for research and development.

Properties

Molecular Formula

C23H22Cl2N8OS

Molecular Weight

529.4 g/mol

IUPAC Name

1-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C23H22Cl2N8OS/c1-12-20-16(8-19(14-4-5-14)28-21(20)32(2)31-12)22(34)29-30-23(35)27-15-9-26-33(11-15)10-13-3-6-17(24)18(25)7-13/h3,6-9,11,14H,4-5,10H2,1-2H3,(H,29,34)(H2,27,30,35)

InChI Key

HCXRSUNJCGYJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

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